Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor and exhibits strong antitumor activity. It demonstrates significant potency against various tumor cell lines, including P388 (MTX-sensitive and MTX-resistant), colon 26, and KB, surpassing the inhibitory effects of methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM). []
Relevance: This compound shares the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine. The key difference lies in the substitution pattern and the presence of an extended propyl-benzoyl-glutamic acid side chain at the 5-position of the cyclopenta[d]pyrimidine ring in this related compound. []
Compound Description: This series represents structural modifications of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (compound 1 in the source paper []). These modifications include variations in the trimethylene bridge length, isosteric replacements within the bridge, and heterocyclic substitutions for the benzene ring. These analogs exhibit varying degrees of DHFR and tumor cell growth inhibition, with some demonstrating greater potency than compound 1, MTX, and 10-EDAM. []
Relevance: These analogs, similar to compound 1, share the central 6,7-dihydro-5H-cyclopenta[d]pyrimidine motif with (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine. The variations in the side chains provide insights into structure-activity relationships and are relevant for exploring the potential of (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine derivatives. []
Compound Description: Ipatasertib is a potent AKT inhibitor used in cancer treatment. It exists in various forms, including its monohydrochloride salt and amorphous form. [, ]
Relevance: Ipatasertib shares the core 6,7-dihydro-5H-cyclopenta[d]pyrimidine structure with (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine. Notably, both compounds contain a piperazine ring, although Ipatasertib features a more complex substitution pattern on this ring and the cyclopenta[d]pyrimidine core, including a chiral center at the 7-position. [, ]
Compound Description: This compound serves as a key intermediate in synthesizing enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. Its synthesis involves starting with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile, trifluoroacetic acid, and phosphoryl trichloride via a one-pot procedure. []
Relevance: This compound introduces a thieno[2,3-d]pyrimidine moiety fused to the cyclopentane ring, expanding the core structure found in (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine. This fusion creates a distinct chemical class while retaining the essential structural elements, highlighting the potential for exploring similar modifications in relation to the target compound. []
(R)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine and (S)-N-(1-Phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Compound Description: These enantiomers are synthesized from 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine by nucleophilic substitution with chiral amines. Interestingly, the R-enantiomer exhibits stronger antitumor activity against MCF-7 cells compared to gefitinib. []
Relevance: These compounds highlight the significance of stereochemistry within this class of compounds and how different enantiomers can exhibit varying biological activities. This information is crucial when considering the development of (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine derivatives, especially if chirality is introduced. []
Classification
The compound belongs to the class of pyrimidines, which are six-membered heterocycles containing nitrogen atoms. Specifically, it is categorized under dihydro derivatives due to the saturation of the cyclopentane ring, which can influence its reactivity and biological activity.
Synthesis Analysis
The synthesis of (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride typically involves several key steps:
Formation of Cyclopenta[d]pyrimidine Ring: The initial step involves the reaction of cyclopentadiene with cyanamide. This reaction is usually conducted under controlled temperature and pressure conditions to facilitate the formation of the cyclopenta[d]pyrimidine intermediate .
Introduction of Amine Group: The cyclopenta[d]pyrimidine intermediate is then reacted with methylamine. This step introduces the amine functionality into the structure, essential for its biological activity .
Formation of Dihydrochloride Salt: Finally, treatment with hydrochloric acid leads to the formation of the dihydrochloride salt, enhancing solubility and stability in various solvents .
Reaction Conditions: Temperature and pressure must be optimized to ensure high yield and purity during each step.
Molecular Structure Analysis
The molecular structure of (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine can be described as follows:
Core Structure: The compound features a bicyclic structure consisting of a pyrimidine ring fused to a cyclopentane ring. The presence of nitrogen atoms in the pyrimidine ring contributes to its basicity and reactivity.
Geometric Configuration: The compound exhibits specific stereochemistry due to the presence of multiple chiral centers within its structure. The spatial arrangement influences its interaction with biological targets.
Structural Data
InChI Key: MBZXDTANADCAKB-UHFFFAOYSA-N .
Molecular Weight: Approximately 171.21 g/mol.
Chemical Reactions Analysis
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine participates in various chemical reactions:
Oxidation Reactions: The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives that may have altered biological activities .
Reduction Reactions: It can also participate in reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution Reactions: Nucleophilic substitution reactions are possible where the amine group can be replaced by other nucleophiles under suitable conditions .
The mechanism of action for (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine primarily revolves around its interaction with sigma receptors, particularly sigma-1 receptors (σ1R). Research indicates that compounds in this class may act as selective antagonists for σ1R:
Binding Affinity: Studies have shown that certain derivatives exhibit high affinity for σ1R with nanomolar Ki values .
Biological Effects: The antagonistic action on σ1R has been linked to analgesic effects in animal models, suggesting potential applications in pain management .
Physical and Chemical Properties Analysis
The physical and chemical properties of (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine include:
Appearance: Typically appears as a solid substance.
Solubility: Soluble in various organic solvents; solubility may vary based on the presence of hydrochloride salt.
Relevant Data
Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications
(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine has several significant applications:
Pharmaceutical Development: Its role as a sigma receptor antagonist positions it as a candidate for developing new analgesics or treatments for neurological disorders .
Synthetic Chemistry: It serves as an important intermediate in synthesizing other complex organic molecules due to its functional groups and reactivity patterns .
Research Applications: Ongoing research into its biological effects continues to explore new therapeutic avenues and enhance our understanding of sigma receptor biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.